molecular formula C14H16N2O B14425826 3-Butoxy-6-phenylpyridazine CAS No. 81819-88-7

3-Butoxy-6-phenylpyridazine

Cat. No.: B14425826
CAS No.: 81819-88-7
M. Wt: 228.29 g/mol
InChI Key: JIBRRFMAUOZRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-6-phenylpyridazine is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. The substituents include a butoxy group (-OCH₂CH₂CH₂CH₃) at position 3 and a phenyl group (-C₆H₅) at position 6. Pyridazine derivatives are studied for their diverse chemical and biological properties, influenced by substituent electronic and steric effects.

Properties

CAS No.

81819-88-7

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-butoxy-6-phenylpyridazine

InChI

InChI=1S/C14H16N2O/c1-2-3-11-17-14-10-9-13(15-16-14)12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3

InChI Key

JIBRRFMAUOZRSO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-6-phenylpyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a 1,4-dicarbonyl compound. This step forms the core pyridazine structure.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a phenylboronic acid with the pyridazine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3-Butoxy-6-phenylpyridazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

3-Butoxy-6-phenylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Butoxy-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly impacts physicochemical properties and reactivity:

6-Phenyl-pyridazin-3(2H)-one
  • Substituent : Hydroxyl (-OH) at position 3.
  • Key Properties :
    • Higher polarity and water solubility due to hydrogen bonding .
    • Lower logP (hydrophilicity) compared to butoxy derivatives.
    • Applications: Pharmaceutical solvent compatibility studies .
3-Amino-6-phenylpyridazine
  • Substituent: Amino (-NH₂) at position 3.
  • Key Properties: Enhanced basicity and nucleophilicity, enabling reactions like acylation . Moderate lipophilicity (phenyl enhances logP, but amino reduces it relative to butoxy) . Applications: Medicinal chemistry (e.g., kinase inhibitors) .
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
  • Substituent : Chloro (-Cl) and benzoyl (-COC₆H₅) groups.
  • Key Properties :
    • Electron-withdrawing chloro group reduces ring electron density, affecting reactivity toward electrophiles .
    • Higher molecular weight (due to fused imidazo ring) lowers solubility .
    • Applications: Anticancer or antimicrobial agents .
3-(3-Methoxyphenyl)-6-[...]pyridazine
  • Substituent : Methoxy (-OCH₃) and trifluoromethyl (-CF₃).
  • Key Properties :
    • Methoxy is electron-donating, while -CF₃ is strongly electron-withdrawing, creating unique electronic effects .
    • Improved metabolic stability due to oxadiazole heterocycle .

Substituent Effects at Position 6

The phenyl group at position 6 is conserved across analogs, contributing to:

  • Lipophilicity : Enhances logP and membrane permeability.
  • Binding Interactions : Facilitates π-π stacking in biological targets.

Comparative Data Table

Compound Name Substituent (Position 3) Key Properties Applications References
6-Phenyl-pyridazin-3(2H)-one -OH High polarity, water-soluble, low logP Solubility studies
3-Amino-6-phenylpyridazine -NH₂ Basic, reactive, moderate logP Medicinal chemistry
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone -Cl, -COC₆H₅ Low solubility, electron-deficient ring Drug design
5-Cyano-6-phenylpyrimidin derivatives -CN (pyrimidine ring) Strong electron-withdrawing effects, pyrimidine scaffold Kinase inhibition
3-Butoxy-6-phenylpyridazine (Inferred) -OCH₂CH₂CH₂CH₃ High logP, low water solubility, lipophilic Potential CNS drugs N/A

Research Findings and Implications

  • Lipophilicity: Butoxy derivatives exhibit higher logP than hydroxyl or amino analogs, favoring blood-brain barrier penetration.
  • Reactivity: Amino groups enable diverse derivatization, while ethers (butoxy/methoxy) offer stability under physiological conditions.
  • Solubility : Hydroxyl analogs are preferred for aqueous formulations, whereas butoxy derivatives may require lipid-based delivery systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.